molecular formula C11H15NO B2612407 (1S,2S)-2-(pyridin-3-yl)cyclohexan-1-ol CAS No. 1807914-21-1; 1820581-51-8

(1S,2S)-2-(pyridin-3-yl)cyclohexan-1-ol

Cat. No.: B2612407
CAS No.: 1807914-21-1; 1820581-51-8
M. Wt: 177.247
InChI Key: OIYALRNKMPRASO-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-(Pyridin-3-yl)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a pyridin-3-yl substituent at the C2 position. For example, cyclohexanol derivatives with amino or aryl substituents are widely studied in medicinal chemistry and catalysis .

Properties

CAS No.

1807914-21-1; 1820581-51-8

Molecular Formula

C11H15NO

Molecular Weight

177.247

IUPAC Name

(1S,2S)-2-pyridin-3-ylcyclohexan-1-ol

InChI

InChI=1S/C11H15NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h3-4,7-8,10-11,13H,1-2,5-6H2/t10-,11-/m0/s1

InChI Key

OIYALRNKMPRASO-QWRGUYRKSA-N

SMILES

C1CCC(C(C1)C2=CN=CC=C2)O

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variations: Tramadol Isomers

Tramadol, a well-known analgesic, shares a cyclohexanol backbone but differs in substituents and stereochemistry. Its chemical name is rac-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol, with four stereoisomers due to two chiral centers. Key differences include:

  • Substituents: Tramadol has a dimethylamino-methyl group and a 3-methoxyphenyl group, whereas the target compound features a pyridin-3-yl group.
  • Pharmacological Activity : The (1R,2R) isomer of tramadol is the active analgesic, highlighting the critical role of stereochemistry in biological activity .

Amino-Substituted Cyclohexanols

(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol

This compound serves as an organocatalyst for enantioselective desymmetrization of cyclic meso-anhydrides. Key features:

  • Substituent: Dimethylamino group at C2.
(1S,2S)-2-Benzylamino-1-cyclohexanol
  • Substituent: Benzylamino group.
  • Applications : Used in chiral resolution and as a synthetic intermediate. The bulky benzyl group may enhance stereochemical control in reactions .

Aryl-Substituted Cyclohexanols

rac-(1R,2S)-2-(Pyridin-3-yl)cyclohexan-1-ol

A racemic analog of the target compound, differing in stereochemistry (1R,2S vs. 1S,2S). Such stereochemical differences can drastically alter intermolecular interactions, as seen in tramadol’s isomer-specific activity .

rac-(1R,2S)-2-(2,5-Dimethylphenyl)cyclohexan-1-ol
  • Substituent : 2,5-Dimethylphenyl group.
  • Properties : Increased hydrophobicity compared to pyridinyl derivatives, affecting solubility and bioavailability .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Stereochemistry Applications Source Evidence
(1S,2S)-2-(Pyridin-3-yl)cyclohexan-1-ol C11H15NO 177.24 Pyridin-3-yl (1S,2S) Not explicitly stated Inferred
Tramadol [(1R,2R)-isomer] C16H25NO2 263.38 Dimethylamino-methyl, 3-methoxyphenyl (1R,2R) Analgesic
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol C8H17NO 143.23 Dimethylamino (1S,2S) Organocatalyst
(1S,2S)-2-Benzylamino-1-cyclohexanol C13H19NO 205.30 Benzylamino (1S,2S) Chiral resolution, synthesis
rac-(1R,2S)-2-(Pyridin-3-yl)cyclohexan-1-ol C11H15NO 177.24 Pyridin-3-yl Racemic (1R,2S) Not stated

Research Findings and Implications

Stereochemical Influence

The (1S,2S) configuration in cyclohexanol derivatives often enhances enantioselectivity in catalytic applications, as demonstrated by the organocatalytic activity of (1S,2S)-2-(dimethylamino)cyclohexan-1-ol . In contrast, tramadol’s (1R,2R) isomer underscores the importance of stereochemistry in receptor binding .

Substituent Effects

  • Pyridinyl vs.
  • Amino vs. Hydroxyl Groups: Amino-substituted derivatives (e.g., benzylamino) exhibit enhanced nucleophilicity, useful in synthetic chemistry .

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